molecular formula C13H20N4O2 B13249334 1-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid

1-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid

Cat. No.: B13249334
M. Wt: 264.32 g/mol
InChI Key: VAOLQPXWZUYMTR-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid is a complex organic compound that features a piperidine ring fused with a benzotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the hydrogenation step and automated peptide synthesizers for the coupling step.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form piperidone derivatives.

    Reduction: The benzotriazole moiety can be reduced to form dihydrobenzotriazole derivatives.

    Substitution: The carboxylic acid group can be substituted with various nucleophiles to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alcohols, amines, and thiols, often in the presence of coupling agents like EDCI and HOBt.

Major Products

    Oxidation: Piperidone derivatives.

    Reduction: Dihydrobenzotriazole derivatives.

    Substitution: Esters, amides, and other derivatives.

Scientific Research Applications

1-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Comparison

1-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid is unique due to its combination of a piperidine ring and a benzotriazole moiety. This combination imparts unique chemical and biological properties that are not found in other similar compounds. For example, the presence of the benzotriazole moiety may enhance its ability to interact with specific molecular targets in the central nervous system, making it a promising candidate for the development of new pharmaceuticals.

Properties

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

3-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid

InChI

InChI=1S/C13H20N4O2/c1-16-6-4-10(5-7-16)17-12-8-9(13(18)19)2-3-11(12)14-15-17/h9-10H,2-8H2,1H3,(H,18,19)

InChI Key

VAOLQPXWZUYMTR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2C3=C(CCC(C3)C(=O)O)N=N2

Origin of Product

United States

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